SN-38G

Anticancer Pharmacology Metabolism In Vitro Toxicology

SN-38G (SN-38 glucuronide; CAS 121080-63-5) is the authentic, pharmacologically inactive phase II metabolite of irinotecan, essential as a certified reference standard for validated LC-MS/MS simultaneous quantification of irinotecan, SN-38, and SN-38G in human plasma. Substituting with SN-38 or irinotecan is scientifically invalid—SN-38G is a distinct glucuronide conjugate with >100-fold lower cytotoxic potency, unique enterohepatic recirculation kinetics, and specific susceptibility to gut microbial β-glucuronidase-mediated reactivation. Researchers depend on high-purity SN-38G to calculate SN-38G/SN-38 AUC ratios, perform population PK modeling, validate UGT1A1 pharmacogenetic biomarkers, and investigate β-glucuronidase inhibitor efficacy for irinotecan dose optimization and toxicity mitigation.

Molecular Formula C28H28N2O11
Molecular Weight 568.5 g/mol
CAS No. 121080-63-5
Cat. No. B601128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN-38G
CAS121080-63-5
Synonyms4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl β-D-Glucopyranosiduronic Acid;  (4S)-4,11-Diethyl-3,4,12,14-tetrahydro-4-hydroxy-3,14-dioxo-1H-pyrano[3’,4’:6,7]indolizino[1,2-b]quinolin-9-yl β-D-Glu
Molecular FormulaC28H28N2O11
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O
InChIInChI=1S/C28H28N2O11/c1-3-12-13-7-11(40-26-22(33)20(31)21(32)23(41-26)25(35)36)5-6-17(13)29-19-14(12)9-30-18(19)8-16-15(24(30)34)10-39-27(37)28(16,38)4-2/h5-8,20-23,26,31-33,38H,3-4,9-10H2,1-2H3,(H,35,36)/t20-,21-,22+,23-,26+,28-/m0/s1
InChIKeySSJQVDUAKDRWTA-CAYKMONMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





SN-38G (CAS 121080-63-5) Reference Standard for Irinotecan Metabolism and Toxicity Studies


SN-38G (SN-38 glucuronide; CAS 121080-63-5) is the primary, pharmacologically inactive phase II metabolite of the topoisomerase I inhibitor irinotecan (CPT-11) [1]. Formed via glucuronidation of the active metabolite SN-38 by UDP-glucuronosyltransferase (UGT) 1A1, 1A7, and 1A9 isoforms, SN-38G is a critical determinant of irinotecan's systemic exposure and dose-limiting toxicities due to its role in enterohepatic recirculation and reactivation by gut microbial β-glucuronidase [2].

Why SN-38G Cannot Be Interchanged with SN-38 or Irinotecan in Analytical and Research Contexts


Substituting SN-38G with its active aglycone SN-38 or the prodrug irinotecan is scientifically invalid due to fundamental differences in molecular identity, biological activity, and pharmacokinetic behavior [1]. SN-38G is a distinct chemical entity (SN-38 β-glucuronide) with >100-fold lower cytotoxic potency than SN-38 and exists in plasma at markedly different concentrations and clearance rates [2]. Its unique susceptibility to bacterial β-glucuronidase-mediated reactivation in the gut lumen drives irinotecan-induced diarrhea, a toxicity mechanism not directly shared by SN-38 or irinotecan [3]. Consequently, analytical methods and research models require authenticated SN-38G reference material, not its analogs, for accurate quantification and mechanistic investigation.

Quantitative Differentiation of SN-38G Against Key Comparators: SN-38 and Irinotecan


Cytotoxicity: SN-38G is >100-fold Less Potent than SN-38 in Human Cancer Cell Lines

SN-38G exhibits minimal cytotoxic activity compared to its active aglycone SN-38, confirming its role as an inactive detoxification product [1]. In human cancer cell lines, SN-38G's IC50 exceeds 1000 nM, while SN-38 demonstrates potent inhibition with IC50 values ranging from 1.5 to 10 nM [1]. This >100-fold difference in potency underpins the rationale for using SN-38G as a reference standard to distinguish active from inactive metabolite pools in pharmacokinetic and pharmacodynamic studies.

Anticancer Pharmacology Metabolism In Vitro Toxicology

Pharmacokinetic Clearance: SN-38G is Eliminated 10-Fold Faster than SN-38

Population pharmacokinetic analysis reveals that SN-38G exhibits a significantly higher apparent clearance (CL/Fm) of 66.8 L/h compared to SN-38's CL/Fm of 712 L/h [1]. This 10.7-fold difference in elimination kinetics underscores that SN-38G is rapidly cleared from systemic circulation, which contrasts with the slower clearance of the active SN-38 moiety.

Clinical Pharmacokinetics Drug Metabolism Population Modeling

Analytical Quantification: Validated LC-MS/MS Method for SN-38G in Plasma

A validated HPLC-MS/MS method demonstrates robust quantification of SN-38G in human plasma, a necessary tool for correlating SN-38G exposure with clinical outcomes [1]. The method achieves a lower limit of quantification (LLOQ) of 5 ng/mL for SN-38G with a linear range up to 5000 ng/mL and an average recovery >92% [1]. This analytical performance enables precise measurement of SN-38G concentrations in patient samples, which is essential for deriving the SN-38G/SN-38 ratio as a predictor of toxicity.

Bioanalysis LC-MS/MS Method Validation

Toxicity Prediction: SN-38G/SN-38 AUC Ratio Predicts Irinotecan-Induced Diarrhea

The ratio of SN-38G AUC to SN-38 AUC serves as a quantitative biomarker for predicting severe diarrhea, a dose-limiting toxicity of irinotecan [1]. In a multivariate analysis of 71 cancer patients, each unit increase in the AUC SN-38G/AUC SN-38 ratio was associated with a 25.8% reduction in the odds of developing diarrhea (OR=0.742, 95% CI=0.551-0.998) [1]. This finding highlights that the balance between active SN-38 and its detoxified conjugate SN-38G, rather than absolute SN-38 exposure alone, drives gastrointestinal toxicity risk.

Pharmacogenomics Toxicity Biomarker Clinical Oncology

Enterohepatic Recirculation: SN-38G is the Exclusive Substrate for Gut Microbial Reactivation

SN-38G is uniquely susceptible to deconjugation by bacterial β-glucuronidase in the intestinal lumen, a process that regenerates the cytotoxic SN-38 and directly causes irinotecan-induced diarrhea [1]. In vitro incubation of SN-38G with rat cecal microorganisms results in complete deconjugation within 1 hour, with 62.7% of the added SN-38G appearing as SN-38 in the supernatant [1]. Ultimately, only 12.3% of the initial SN-38G dose is recovered as free, unbound SN-38 capable of damaging intestinal mucosa, highlighting the efficiency of this reactivation pathway [1].

Drug Metabolism Microbiome Gastrointestinal Toxicity

Validated Research and Analytical Applications for SN-38G


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring (TDM)

SN-38G is essential as a quantitative reference standard in validated LC-MS/MS methods for the simultaneous measurement of irinotecan, SN-38, and SN-38G in human plasma [1]. Its inclusion enables the calculation of key exposure metrics such as AUC, clearance, and the SN-38G/SN-38 AUC ratio, which are directly linked to clinical outcomes and toxicity [2]. Researchers and clinical laboratories rely on certified SN-38G to ensure accurate and reproducible quantification, a prerequisite for population pharmacokinetic modeling and individualized irinotecan dose optimization.

Investigation of Irinotecan-Induced Delayed-Onset Diarrhea

SN-38G is the specific substrate for bacterial β-glucuronidase, the enzyme responsible for regenerating cytotoxic SN-38 in the gut lumen, a process that causes severe diarrhea [3]. Experimental models investigating this mechanism require high-purity SN-38G to study its deconjugation kinetics, the efficacy of β-glucuronidase inhibitors, and the role of the gut microbiome in modulating irinotecan toxicity. Using authentic SN-38G material ensures that observed effects are due to the metabolite itself, not impurities or cross-reactivity from analogs.

Pharmacogenetic and Biomarker Discovery Studies

The SN-38G/SN-38 plasma concentration ratio serves as a phenotypic marker of UGT1A1 activity and a predictor of neutropenia and diarrhea risk [2]. Accurate quantification of SN-38G is therefore critical for studies correlating UGT1A1 genotype (*28, *6 variants) with pharmacokinetic variability and clinical toxicity. SN-38G reference material is indispensable for generating reliable concentration data in these pharmacogenetic investigations, enabling the validation of predictive biomarkers for personalized cancer therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for SN-38G

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.